molecular formula C19H15Cl2N5O B2675644 1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-37-8

1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2675644
CAS No.: 890937-37-8
M. Wt: 400.26
InChI Key: SHEZZVQPNAENSI-UHFFFAOYSA-N
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Description

The compound 1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as the target compound) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 5-chloro-2-methylphenyl substitution on the pyrazole ring and a 3-chloro-4-methoxyphenyl group on the amine. Its structure combines halogenated aromatic systems with a methoxy group, which may influence solubility, binding affinity, and pharmacokinetics. This article focuses on comparing its structural and functional properties with analogous compounds reported in recent literature.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O/c1-11-3-4-12(20)7-16(11)26-19-14(9-24-26)18(22-10-23-19)25-13-5-6-17(27-2)15(21)8-13/h3-10H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEZZVQPNAENSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chloro and methoxy substituents. Commonly used reagents and conditions include:

    Cyclization Reactions: Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.

    Halogenation: Introduction of chloro groups using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: Introduction of methoxy groups using reagents like sodium methoxide or dimethyl sulfate.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C19_{19}H16_{16}Cl2_{2}N4_{4}O
  • Molecular Weight : 375.26 g/mol
  • IUPAC Name : 1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound in focus has been evaluated for its ability to inhibit inflammatory mediators in vitro.

Case Study:

A study conducted by Abd El-Salam et al. synthesized several pyrazolo[3,4-d]pyrimidine derivatives and assessed their anti-inflammatory effects using carrageenan-induced edema models. The results indicated that certain derivatives exhibited significant anti-inflammatory activity with lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .

Antimicrobial Activity

Compounds containing the pyrazolo[3,4-d]pyrimidine moiety have shown promising antimicrobial properties against various pathogens.

Case Study:

Research indicated that similar compounds demonstrated activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. While specific testing for the compound is limited, its structural similarities suggest potential efficacy against bacterial infections .

Anticancer Properties

The anticancer potential of pyrazolo[3,4-d]pyrimidines has been extensively studied, with modifications in their structure enhancing selectivity and potency against various cancer cell lines.

Case Study:

In a docking study involving similar compounds, researchers found that these derivatives effectively inhibited cancer cell proliferation by targeting key enzymes involved in tumor growth. The presence of specific substituents such as chlorine and methoxy groups may enhance the binding affinity to target proteins associated with cancer cell metabolism .

Summary of Applications

ApplicationDescriptionReferences
Anti-inflammatoryInhibits inflammatory mediators; lower toxicity compared to NSAIDs
AntimicrobialPotential activity against Mycobacterium tuberculosis
AnticancerInhibits cancer cell proliferation; targets key metabolic enzymes

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrazolo[3,4-d]pyrimidine core is a versatile scaffold in medicinal chemistry. Key analogs differ in substituents on the pyrazole ring and the amine group, leading to variations in biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name / ID Pyrazole Substituent Amine Substituent Key Properties/Activities References
Target Compound 5-Chloro-2-methylphenyl 3-Chloro-4-methoxyphenyl High polarity due to methoxy group; potential for dual halogen-mediated binding
1-(5-Chloro-2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-... 5-Chloro-2-methylphenyl 3-(Trifluoromethyl)benzyl Increased lipophilicity (logP ~3.5); enhanced metabolic stability
1-(5-Chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-... 5-Chloro-2-methylphenyl 2,3-Dihydro-1,4-benzodioxin-6-yl Improved electron density from oxygen atoms; moderate cytotoxicity (IC₅₀ = 2.1 µM)
1-(5-Chloro-2-methylphenyl)-N-(4-ethylphenyl)-... 5-Chloro-2-methylphenyl 4-Ethylphenyl Reduced polarity (logP ~4.0); lower solubility in aqueous media
SI388 (Src inhibitor) 2-Chloro-2-phenylethyl 2-Chlorophenyl Src kinase inhibition (IC₅₀ = 0.8 µM); chloro groups enhance target affinity
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine Pyrazolo[4,3-b]pyridine core 3-Chloro-4-fluorophenyl Broader kinase selectivity; fluorophenyl improves bioavailability

Key Research Findings

Electronic and Steric Effects
  • Methoxy vs. Trifluoromethyl : The target compound’s 4-methoxyphenyl group contributes to hydrogen bonding and polarity, whereas the trifluoromethyl analog () exhibits stronger hydrophobic interactions .
  • Halogen Positioning : The 3-chloro substitution on the amine (target compound) may enhance π-π stacking compared to 4-chlorophenyl analogs (), where steric hindrance reduces binding .

Physicochemical Properties

  • Solubility : The methoxy group in the target compound improves aqueous solubility compared to ethyl or trifluoromethyl analogs .
  • logP : Estimated logP values range from 3.0 (target) to 4.0 (4-ethylphenyl analog), reflecting substituent hydrophobicity .

Biological Activity

1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

C18H17Cl2N4O\text{C}_{18}\text{H}_{17}\text{Cl}_2\text{N}_4\text{O}

Key Features:

  • Molecular Weight : 366.26 g/mol
  • Chemical Class : Pyrazolo[3,4-d]pyrimidines
  • Functional Groups : Contains chloro and methoxy substituents which may influence its biological activity.

The biological activity of pyrazolo[3,4-d]pyrimidines often involves the inhibition of specific kinases or enzymes that play critical roles in cell proliferation and survival. The compound has shown potential in targeting various pathways associated with cancer cell growth and inflammation.

Inhibition of Kinases:

Research indicates that compounds within this class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced proliferation of cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound .

  • Cell Line Studies :
    • MCF7 (Breast Cancer) : Exhibited a growth inhibition (GI) of 50% at concentrations around 3.79 µM.
    • A549 (Lung Cancer) : Showed significant cytotoxicity with an IC50 value of approximately 26 µM.
    • NCI-H460 (Lung Cancer) : Demonstrated potent activity with an IC50 value reported as low as 0.39 µM against Aurora-A kinase .
  • Table of Biological Activities :
Cell LineGI50 (µM)IC50 (µM)Mechanism of Action
MCF73.79-CDK inhibition
A549-26Apoptosis induction
NCI-H460-0.39Aurora-A kinase inhibition
HepG2-36.12Cytotoxicity through apoptosis

Study on Antitumor Activity

In a recent study, pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. The study found that the compound significantly inhibited the growth of several types of cancer cells, including lung and breast cancers, suggesting its potential as a therapeutic agent .

Clinical Relevance

The strong positive results in the Ames assay indicate that this compound may also exhibit mutagenic properties; however, further studies are required to fully understand its safety profile and therapeutic window .

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